![molecular formula C14H12F3NO B3132112 2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol CAS No. 364628-06-8](/img/structure/B3132112.png)
2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol
Overview
Description
2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol is an organic compound with the molecular formula C14H12F3NO It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an aminomethyl group and a phenol group
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been found to participate in suzuki–miyaura coupling reactions . This reaction involves the formation of carbon-carbon bonds, which could potentially alter the structure and function of target molecules .
Biochemical Pathways
Compounds with similar structures have been implicated in various biochemical processes, including inflammation control and receptor activation
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Compounds with similar structures have been found to have various biological activities, including anti-inflammatory and receptor agonist effects .
Action Environment
It’s worth noting that environmental factors such as ph, temperature, and the presence of other molecules can significantly affect the action of many compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol typically involves the reaction of 3-(trifluoromethyl)aniline with formaldehyde and phenol under controlled conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the intermediate and its subsequent reduction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Trifloxystrobin: An agricultural fungicide with a trifluoromethyl group.
Uniqueness
2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol, a compound characterized by the presence of a trifluoromethyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its antibacterial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H12F3NO, with a molecular weight of 267.25 g/mol. The trifluoromethyl group significantly influences the compound's biological activity by enhancing lipophilicity and altering electronic properties.
Antibacterial Activity
Recent studies have focused on the antibacterial properties of this compound, particularly its efficacy against various bacterial strains.
Synthesis and Testing
The compound was synthesized through a condensation reaction involving 5-bromosalicylaldehyde and primary amines. The resultant Schiff bases exhibited varying degrees of antibacterial activity.
Table 1: Antibacterial Activity of Synthesized Compounds
Compound Name | MIC (µg/ml) | Target Bacteria | Notes |
---|---|---|---|
A6 | 6 | Staphylococcus aureus | High activity against Gram-positive bacteria |
A7 | 6 | Bacillus subtilis | Comparable activity to A6 |
A8 | >50 | Escherichia coli | Weaker activity against Gram-negative bacteria |
A9 | >50 | Pseudomonas aeruginosa | Weaker activity observed |
Molecular docking studies have shown that the synthesized compounds interact with the FabH enzyme, crucial for bacterial fatty acid biosynthesis. The hydrophobic interactions formed between the amino groups of the compounds and amino acids at the active site of FabH contribute to their antibacterial effects.
Table 2: Docking Interactions with FabH
Compound Name | Binding Energy (kcal/mol) | Key Interactions |
---|---|---|
A6 | -7.5 | Hydrophobic interactions with Asn268 |
A7 | -7.0 | Hydrogen bonding with active site residues |
Case Studies
Several case studies have illustrated the potential of this compound as an antibacterial agent:
- Study on S. aureus Inhibition : In a controlled laboratory setting, compounds derived from this structure demonstrated significant inhibition of S. aureus growth, with A6 showing an MIC value of 6 µg/ml.
- Comparative Analysis : A comparative study highlighted that derivatives with trifluoromethyl substitutions exhibited better activity than non-fluorinated counterparts, reinforcing the importance of this functional group in enhancing biological potency .
Properties
IUPAC Name |
2-[[3-(trifluoromethyl)anilino]methyl]phenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c15-14(16,17)11-5-3-6-12(8-11)18-9-10-4-1-2-7-13(10)19/h1-8,18-19H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIMZZZULTXUEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=CC(=C2)C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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